molecular formula C20H20FN3O4 B2836887 4-(2,4-dimethoxyphenyl)-N-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 694462-01-6

4-(2,4-dimethoxyphenyl)-N-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No. B2836887
CAS RN: 694462-01-6
M. Wt: 385.395
InChI Key: PIBRJYJLVWJQAY-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative, which is a class of compounds that includes many important biological molecules, such as the nucleobases cytosine and thymine . The presence of the dimethoxyphenyl and fluorophenyl groups suggests that this compound might have unique properties compared to other pyrimidines.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The dimethoxyphenyl and fluorophenyl groups would be attached to this ring.


Chemical Reactions Analysis

As a pyrimidine derivative, this compound might undergo reactions similar to those of other pyrimidines. This could include reactions with nucleophiles or electrophiles at the various positions on the pyrimidine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the dimethoxyphenyl and fluorophenyl groups could affect properties like solubility, melting point, and boiling point .

Scientific Research Applications

Synthesis and Biological Activities

  • Novel heterocyclic compounds derived from similar structures have been synthesized and evaluated for their potential as anti-inflammatory and analgesic agents. These compounds showed significant inhibitory activity on cyclooxygenase enzymes (COX-1/COX-2), with notable analgesic and anti-inflammatory effects, suggesting potential therapeutic applications (Abu‐Hashem et al., 2020).

Chemical Synthesis and Modification

  • Synthesis of analogs to known therapeutic compounds, demonstrating methods for modifying molecular structures to potentially enhance systemic exposure and bioavailability. For example, analogs of rhein (an osteoarthritis drug) were synthesized, showing the versatility of synthetic approaches to optimize drug properties (Owton et al., 1995).

Polymeric Materials Development

  • Research into aromatic polyamides incorporating similar or related chemical moieties has been conducted, focusing on their synthesis and properties. These materials exhibit strong UV-vis absorption, thermal stability, and electrochromic properties, underscoring their potential for advanced material applications (Chang & Liou, 2008).

Metabolic Studies

  • Studies on the metabolism and disposition of compounds with structural similarities, utilizing technologies like 19F-NMR spectroscopy, provide insights into the pharmacokinetic behaviors of potential drug candidates. Such research aids in the selection of candidates for further development based on their metabolic profiles (Monteagudo et al., 2007).

Antimicrobial Activity

  • Derivatives structurally related to the compound have been synthesized and assessed for antimicrobial activity, showing potential as novel antimicrobial agents with efficacy against various bacterial and fungal strains. This suggests the compound could also be explored for its antimicrobial properties (Kolisnyk et al., 2015).

Safety And Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential biological activity. This could include testing it against various biological targets to see if it has any activity .

properties

IUPAC Name

4-(2,4-dimethoxyphenyl)-N-(2-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O4/c1-11-17(19(25)23-15-7-5-4-6-14(15)21)18(24-20(26)22-11)13-9-8-12(27-2)10-16(13)28-3/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIBRJYJLVWJQAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=C(C=C(C=C2)OC)OC)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-dimethoxyphenyl)-N-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

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